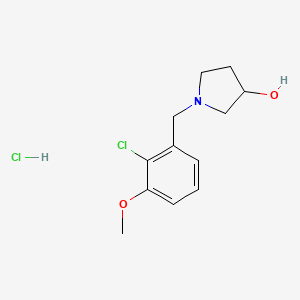

1-(2-Chloro-3-methoxybenzyl)pyrrolidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

1-[(2-chloro-3-methoxyphenyl)methyl]pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2.ClH/c1-16-11-4-2-3-9(12(11)13)7-14-6-5-10(15)8-14;/h2-4,10,15H,5-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNZQBXZJRKMSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)CN2CCC(C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-3-methoxybenzyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

Substitution with 2-Chloro-3-methoxybenzyl Group: The pyrrolidine ring is then reacted with 2-chloro-3-methoxybenzyl chloride under basic conditions to introduce the benzyl group.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3-methoxybenzyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the benzyl chloride to a benzyl alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2-Chloro-3-methoxybenzyl)pyrrolidin-3-ol hydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the effects of pyrrolidine derivatives on biological systems, including their interactions with enzymes and receptors.

Industrial Applications: The compound may find use in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-3-methoxybenzyl)pyrrolidin-3-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Parent compound comparison :

- (S)-3-Hydroxypyrrolidine Hydrochloride () lacks substituents beyond the hydroxyl group. The absence of aromatic moieties reduces molecular weight (121.56 g/mol vs. ~300 g/mol for the target compound) and likely increases aqueous solubility but limits target specificity .

Stereochemical Considerations

The synthesis of enantiopure (3S)-pyrrolidin-3-ol hydrochloride () highlights the importance of stereochemistry in bioactivity. If the target compound’s pyrrolidine hydroxyl group is in the (S)-configuration, it may exhibit distinct binding properties compared to the (R)-enantiomer or racemic mixtures. For example, vernakalant’s (3R)-configuration is critical for its antiarrhythmic efficacy , underscoring the need for stereochemical analysis in analog development.

Ring Size Variations

3-Methanesulfonylazetidine Hydrochloride () replaces pyrrolidine with a smaller azetidine (4-membered) ring. The reduced ring size increases ring strain but may improve metabolic stability. The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the benzyl group’s mixed electronic profile in the target compound. Such differences could influence reactivity in synthetic pathways or interactions with biological targets .

Biological Activity

1-(2-Chloro-3-methoxybenzyl)pyrrolidin-3-ol hydrochloride (CAS No. 2320923-47-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, presenting a comprehensive overview of the current research landscape.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrrolidine ring substituted with a 2-chloro-3-methoxybenzyl group and a hydroxyl group. The synthesis typically involves:

- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors such as amino alcohols.

- Substitution with 2-Chloro-3-methoxybenzyl Group : Reaction with 2-chloro-3-methoxybenzyl chloride under basic conditions.

- Formation of Hydrochloride Salt : Conversion to its hydrochloride salt using hydrochloric acid.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of chloro and methoxy substituents enhances its binding affinity and selectivity.

The compound's mechanism of action can involve modulation of enzyme activity or receptor interactions, which may lead to therapeutic effects such as:

- Anticancer Activity : Potential to induce apoptosis in cancer cell lines.

- Neuroprotective Effects : Possible applications in neurodegenerative diseases due to its structural properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar pyrrolidine derivatives:

- A study showed that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 0.12 to 2.78 µM .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.48 |

| Compound B | HCT-116 | 1.54 |

| 1-(2-Chloro-3-methoxybenzyl)pyrrolidin-3-ol HCl | MCF-7 | TBD |

Neuroprotective Studies

Another aspect investigated is the neuroprotective effects of pyrrolidine derivatives. Research indicates that these compounds can protect neuronal cells from oxidative stress, potentially leading to applications in treating neurodegenerative disorders .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 1-(2-Chlorobenzyl)pyrrolidin-3-ol HCl | Lacks methoxy group | Reduced activity |

| 1-(3-Methoxybenzyl)pyrrolidin-3-ol HCl | Lacks chloro group | Altered reactivity |

| 1-(2-Chloro-3-methoxyphenyl)pyrrolidin-3-ol HCl | Similar structure, different substituents | Varies in activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.